molecular formula C20H17N3O4 B11348277 N-(4-methoxybenzyl)-2-nitro-N-(pyridin-2-yl)benzamide

N-(4-methoxybenzyl)-2-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11348277
M. Wt: 363.4 g/mol
InChI Key: YMVJAHDVKOYZGT-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyphenyl group, a nitro group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Amidation: The formation of the benzamide structure by reacting the nitro-methoxybenzene with pyridin-2-amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with palladium catalyst.

    Oxidizing Agents: Potassium permanganate (KMnO4).

    Substitution Reagents: Various nucleophiles such as amines, thiols, and halides.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of novel materials with specific electronic and optical properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and pyridinyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-METHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE: Similar structure but with the pyridinyl group at the 3-position.

    N-[(4-METHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-4-YL)BENZAMIDE: Similar structure but with the pyridinyl group at the 4-position.

    N-[(4-METHOXYPHENYL)METHYL]-2-AMINO-N-(PYRIDIN-2-YL)BENZAMIDE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the specific positioning of the methoxy, nitro, and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This unique combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17N3O4/c1-27-16-11-9-15(10-12-16)14-22(19-8-4-5-13-21-19)20(24)17-6-2-3-7-18(17)23(25)26/h2-13H,14H2,1H3

InChI Key

YMVJAHDVKOYZGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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